Bienvenue dans la boutique en ligne BenchChem!

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Kinase Inhibition Thioredoxin Reductase Target Prediction

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034552-55-9) is a patent-exemplified JAK inhibitor scaffold from the Aerie Pharmaceuticals patent family (U.S. 2024/0002392). Its unique 4-(thiophen-2-yl)benzoyl substitution pattern is critical for kinase selectivity, making it a non-fungible SAR probe—positional isomers like the thiophen-3-yl analog exhibit divergent binding poses. Discovered via computational prediction suggests potential TrxR1 engagement, enhancing its value as a dual-activity probe. Procure this specific compound for a defined IP landscape.

Molecular Formula C18H16N4OS
Molecular Weight 336.41
CAS No. 2034552-55-9
Cat. No. B2869702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
CAS2034552-55-9
Molecular FormulaC18H16N4OS
Molecular Weight336.41
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4
InChIInChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21)
InChIKeyAZOSCZCOLOIVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034552-55-9) – Chemical Identity and Core Scaffold for Kinase-Targeted Procurement


N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2034552-55-9) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, characterized by an azetidine core N-substituted with a 4-(thiophen-2-yl)benzoyl group and C-substituted with a pyrimidin-2-amine moiety [1]. This compound appears as a specific example within patent families that claim azetidinyl pyrimidines as inhibitors of Janus kinase (JAK) proteins and other kinases [2]. Computational target prediction further suggests potential interaction with thioredoxin reductase 1 (TrxR1), although experimental confirmation is lacking [3]. The compound is not currently listed by major biochemical reference standard suppliers, indicating its status as a specialized research intermediate or proprietary scaffold rather than a broadly commercialized probe.

Why N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine Cannot Be Interchanged with Generic Azetidinyl-Pyrimidine Analogs


Substituting N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine with a generic azetidinyl-pyrimidine analog is not recommended due to the highly sensitive nature of the 4-(thiophen-2-yl)benzoyl substitution pattern on kinase binding and selectivity. The specific regioisomerism of the thiophene attachment (2-yl vs. 3-yl) and the benzoyl linker geometry directly influence the compound's molecular recognition properties . Even closely related positional isomers, such as the thiophen-3-yl analog (CAS 2034605-83-7), share identical molecular weight (336.41 g/mol) and formula (C₁₈H₁₆N₄OS) yet are expected to exhibit divergent binding poses in kinase ATP-binding pockets due to altered sulfur orientation and steric constraints . Furthermore, the azetidine-pyrimidine-amine core present in this compound has been specifically claimed in JAK inhibitor patent families, underscoring the non-fungible nature of this scaffold in intellectual property and target engagement contexts [1].

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Target Prediction Profile: Thioredoxin Reductase 1 (TrxR1) vs. JAK Kinase Family – A Distinctive Polypharmacology Signal

Computational target prediction via DrugMapper identifies thioredoxin reductase 1 (TrxR1) as a putative target for N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine [1]. This predicted target profile differs from the primary JAK kinase inhibition described for broader azetidinyl-pyrimidine patent compounds [2]. While the JAK-targeted patent family includes multiple structurally related compounds, the TrxR1 prediction for this specific 4-(thiophen-2-yl)benzoyl derivative suggests a potential multi-target pharmacology that distinguishes it from JAK-selective analogs lacking this substitution pattern.

Kinase Inhibition Thioredoxin Reductase Target Prediction Polypharmacology

Regioisomeric Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution – Divergent Molecular Topology Despite Isomeric Molecular Weight

The target compound (thiophen-2-yl substitution) and its closest positional isomer (thiophen-3-yl, CAS 2034605-83-7) share an identical molecular formula (C₁₈H₁₆N₄OS) and molecular weight (336.41 g/mol) . However, the 2-thienyl vs. 3-thienyl attachment changes the spatial orientation of the sulfur atom relative to the benzoyl-azetidine core, altering the molecular electrostatic potential surface and hydrogen-bond acceptor geometry . In related kinase inhibitor SAR studies, such regioisomeric variations have been shown to cause orders-of-magnitude differences in binding affinity; however, no published head-to-head IC₅₀ comparison exists for this specific pair.

Regioisomerism Molecular Recognition Binding Pose SAR

Heterocyclic Core Variation: Pyrimidin-2-amine vs. Pyrazin-2-amine – Impact on Hydrogen-Bonding Capacity and Kinase Selectivity

The pyrazine analog (N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine, CAS 2177366-13-9) replaces the pyrimidine ring with a pyrazine, altering the spatial arrangement of nitrogen atoms in the heterocyclic core [1]. This scaffold hopping reduces the hydrogen-bond acceptor count and modifies the dihedral angle between the azetidine and heterocycle, which is expected to affect ATP-binding site complementarity. Published patent disclosures for azetidinyl-pyrimidine compounds specifically highlight the pyrimidine-2-amine substitution as critical for JAK binding, suggesting that the pyrazine analog would exhibit reduced JAK affinity [2].

Heterocycle Replacement Kinase Selectivity Hydrogen Bonding Scaffold Hopping

Linker Variation: Benzoyl vs. Isoxazole-3-carbonyl – Divergent Conformational Flexibility and Target Engagement Potential

The isoxazole analog (N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine, CAS 2176152-05-7) substitutes the benzoyl linker with an isoxazole-3-carbonyl moiety, which introduces a heterocyclic spacer containing both oxygen and nitrogen atoms [1]. This structural modification alters the distance and angular relationship between the thiophene and the azetidine-pyrimidine core, as well as the overall lipophilicity and hydrogen-bonding capacity of the linker region. The benzoyl linker in the target compound provides a rigid, planar phenyl spacer, whereas the isoxazole linker is expected to offer different conformational preferences and metabolic stability profiles.

Linker SAR Conformational Flexibility Isoxazole Benzoyl

Thiophene Substituent Effects: Unsubstituted vs. 4-Methylthiophene – Impact on Steric Bulk and Metabolic Stability

The 4-methylthiophene analog (N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine, CAS 2034605-26-8) introduces a methyl group at the 4-position of the thiophene ring relative to the unsubstituted thiophene in the target compound [1]. This methyl substitution increases steric bulk and lipophilicity (XLogP3: 1.9 for the methyl analog vs. an estimated ~1.5 for the unsubstituted compound) and may block metabolic oxidation at the thiophene 4-position. In kinase inhibitor development, such methyl scans are frequently used to probe hydrophobic pocket tolerance and to improve metabolic stability; however, they can also abrogate activity if the substituent clashes with the protein surface.

Thiophene Substitution Steric Effects Metabolic Stability Methyl Scan

Patented Scaffold Exclusivity: Coverage Within JAK Inhibitor Patent Families and Implications for Freedom-to-Operate

The azetidinyl-pyrimidine scaffold, including the 3-(pyrimidin-2-ylamino)azetidin-1-yl core present in the target compound, is specifically claimed in U.S. Patent Application 2024/0002392 as a JAK inhibitor pharmacophore [1]. This patent, assigned to Aerie Pharmaceuticals, provides exclusivity for compounds incorporating this scaffold for JAK-related indications. The 4-(thiophen-2-yl)benzoyl substitution pattern represents a specific exemplification within this patent space, distinguishing it from other acyl substituents disclosed in the same patent family. Compounds outside this patent family may share the azetidinyl-pyrimidine core but lack the same freedom-to-operate landscape and may be subject to different intellectual property constraints.

Patent Exclusivity JAK Inhibitor Freedom-to-Operate Intellectual Property

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


JAK Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Research teams developing JAK kinase inhibitors can utilize N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine as a specific SAR probe to investigate the contribution of the 4-(thiophen-2-yl)benzoyl substitution to JAK isoform selectivity and potency. The compound's scaffold is explicitly claimed within the Aerie Pharmaceuticals JAK inhibitor patent family (U.S. 2024/0002392), providing a defined intellectual property framework for lead optimization programs [1]. Unlike the pyrazine analog (CAS 2177366-13-9) or isoxazole analog (CAS 2176152-05-7), this compound retains the privileged pyrimidine-2-amine hinge-binding motif and the planar benzoyl linker, making it suitable for direct comparison with other JAK-targeted azetidinyl-pyrimidines.

Thioredoxin Reductase 1 (TrxR1) Target Validation and Polypharmacology Profiling

Based on computational target prediction suggesting TrxR1 inhibition potential [1], this compound can be deployed in biochemical TrxR1 assays (e.g., DTNB reduction assay) to experimentally validate or refute the predicted target engagement. If confirmed, this would position the compound as a dual JAK/TrxR1 probe, distinguishing it from JAK-selective analogs and opening applications in oncology research where TrxR1 is a validated target. Experimental validation remains a prerequisite for this application scenario, as the TrxR1 prediction is computational and has not been experimentally confirmed.

Regioisomeric Selectivity Studies for Kinase ATP-Binding Pocket Mapping

The target compound (thiophen-2-yl) and its positional isomer (thiophen-3-yl, CAS 2034605-83-7) form a matched molecular pair for investigating the impact of thiophene regioisomerism on kinase binding. By comparing these two isomers in parallel kinase profiling panels, researchers can map the steric and electronic tolerance of the ATP-binding pocket's hydrophobic regions. Such studies can inform rational design strategies for improving isoform selectivity, as the sulfur orientation in the 2-thienyl vs. 3-thienyl configuration is expected to differentially engage hydrophobic pockets adjacent to the hinge region.

Patent-Landscape-Guided Procurement for Preclinical Development Programs

For industrial drug discovery teams requiring compounds with clear intellectual property provenance, N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine offers a patent-exemplified scaffold (U.S. 2024/0002392) [1] that provides a more defined freedom-to-operate landscape compared to unclaimed analogs. Procurement of this specific compound, rather than generic azetidinyl-pyrimidine intermediates, ensures alignment with patent-protected chemical space and facilitates subsequent patent filing strategies. This is particularly relevant for JAK-targeted programs where the competitive landscape is dense with overlapping patent families.

Quote Request

Request a Quote for N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.